molecular formula C15H17N3O B7572644 N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine

N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine

Cat. No.: B7572644
M. Wt: 255.31 g/mol
InChI Key: WDHFEKAESHTUKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tetrahydropyran ring, a phenyl group, and a pyrimidine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is versatile and allows for the formation of stable tetrahydropyran derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as Lewis or Brønsted acids can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenyl and pyrimidine groups can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine is unique due to its combination of a tetrahydropyran ring, phenyl group, and pyrimidine moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(oxan-4-yl)-2-phenylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-2-4-12(5-3-1)15-16-9-6-14(18-15)17-13-7-10-19-11-8-13/h1-6,9,13H,7-8,10-11H2,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHFEKAESHTUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=NC(=NC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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